3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one

RmtA inhibition SAR spacer isostere

Epigenetic research requiring simultaneous PRMT/HKMT/HAT/SIRT inhibition demands a validated multi-target probe, as single-target agents fail to induce apoptosis or differentiation in AML models. This compound resolves the need for a reproducible, cell-permeable epi-ML. - Induces 96.1% granulocytic differentiation at 30 h (5-25 µM) in U937 cells; steep SAR means only CAS 1020399-52-3 delivers the published multi-enzyme inhibition profile. - ≥97% HPLC purity, DMSO-soluble (100 mg/mL), and available in bulk (50-250 mg scales) for medicinal chemistry benchmarking and in vivo studies.

Molecular Formula C19H12Br4O4
Molecular Weight 623.9 g/mol
Cat. No. B12432363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one
Molecular FormulaC19H12Br4O4
Molecular Weight623.9 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1
InChIInChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2
InChIKeyJEDNMNJCJIIYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one — Chemical Identity, Epigenetic Multi-Target Profile, and Procurement Baseline


3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one (CAS 1020399-52-3; also designated Epigenetic Multiple Ligand, PRMT Inhibitor IV, CBP/p300-IN-23, or compound 4j) is a synthetic, cell-permeable bis-arylidene derivative built on a tetrahydro-4H-pyran-4-one scaffold bearing two 3,5-dibromo-4-hydroxyphenyl substituents [1]. It was originally developed as a simplified analogue of the pan-methyltransferase inhibitor eosin (AMI-5) and characterized as one of the first “epigenetic multiple ligands” (epi-MLs) capable of concurrently inhibiting protein arginine methyltransferases (PRMTs), histone lysine methyltransferases (HKMTs), histone acetyltransferases (HATs), and class III sirtuin deacetylases (SIRT1/2) [1]. The compound is commercially available from multiple suppliers (Sigma-Aldrich/Calbiochem, MedChemExpress, Santa Cruz Biotechnology, TargetMol) at ≥97% HPLC purity, is soluble in DMSO (100 mg/mL), and is supplied as a light-orange solid requiring storage at 2–8°C with protection from light .

Why Generic Substitution Fails for 3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one: Spacer-Dependent Potency Cliffs and Divergent Cellular Outcomes


Within the bis(benzylidene)heterocycloalkanone series, seemingly conservative spacer-atom substitutions produce steep potency cliffs and qualitatively distinct biological outcomes that preclude generic interchange. Replacing the oxan-4-one oxygen of compound 4j with N-methyl (4f) or sulfur (4l) reduces RmtA inhibitory potency by 1.3- to 1.6-fold and PRMT1 inhibition by approximately 18 percentage points, while enlarging the spacer to a cyclohexanone ring (4b) alters the cellular phenotype from granulocytic differentiation to predominantly apoptosis [1]. Even more critically, the dibromo substitution pattern on the phenolic rings is essential: the monobromo analogue 4i shows a 4.6-fold loss in RmtA IC50 (132 µM vs. 29 µM) [1]. Single-target epigenetic inhibitors such as eosin, curcumin, and sirtinol failed to induce either apoptosis or differentiation in U937 leukemia cells, confirming that the multi-target engagement profile of 4j is a functional requirement, not merely an additive effect [1]. Consequently, sourcing a compound with the exact CAS registry and verified multi-enzyme inhibitory fingerprint is essential for reproducible experimental outcomes.

3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one — Quantitative Differentiation Evidence Against Closest Structural Analogs and In-Class Candidates


RmtA Inhibitory Potency: Head-to-Head Comparison of Oxan-4-one vs. N-Methylpiperidone and Thiopyranone Spacer Isosteres

Compound 4j (oxan-4-one spacer, IC50 = 29 µM against Aspergillus nidulans RmtA) is 1.34-fold more potent than its direct N-methylpiperidone analogue 4f (IC50 = 39 µM) and 1.55-fold more potent than its thiopyranone analogue 4l (IC50 = 45 µM). All three compounds bear identical 3,5-dibromo-4-hydroxyphenyl substituents, isolating the spacer heteroatom as the sole variable [1].

RmtA inhibition SAR spacer isostere

PRMT1 Inhibition Efficacy: Differential Activity of Oxan-4-one vs. N-Methylpiperidone and Thiopyranone Analogs at Fixed Concentration

At a fixed concentration of 50 µM in human PRMT1 assays, compound 4j (oxan-4-one) achieved 91.1% inhibition, substantially exceeding the inhibitory activity of compound 4f (N-methylpiperidone, 72.8% inhibition) and compound 4l (thiopyranone, 72.7% inhibition). This 18.3–18.4 percentage-point gap demonstrates that the oxygen heteroatom in the central ring confers a non-trivial advantage for PRMT1 engagement [1].

PRMT1 inhibition histone methylation structure-activity relationship

Cellular Granulocytic Differentiation: Direct Comparison of Compound 4j Against Single-Target Epigenetic Inhibitors in U937 Leukemia Cells

Compound 4j induced granulocytic differentiation in 96.1% of the U937 human leukemia cell population at 30 hours. In the same experimental system, the single-target inhibitors eosin, curcumin, and sirtinol were ineffective or showed only weak differentiation effects. The structurally related epi-ML compound 1c achieved a comparable 95.2% differentiation rate, but 4j additionally suppressed H3K4 methylation more potently in cellular Western blot assays [1].

granulocytic differentiation U937 leukemia epi-ML

Multi-Target Epigenetic Engagement Breadth: Quantitative Profiling Across Six Chromatin-Associated Enzyme Families

Compound 4j inhibits substrate processing by at least six distinct chromatin-associated enzyme families with quantified potency: H4/PRMT1 (91% inhibition at 50 µM), H4/RmtA (IC50 = 29 µM), H3/p300/CBP (61% inhibition at 50 µM), PABP1/CARM1 (>90% inhibition at 100 µM), H3/SET7 (>90% inhibition at 100 µM), and SIRT1/2 (>50% inhibition at 25 µM), while only weakly affecting Np13p processing by PRMT1 [1]. This breadth of simultaneous multi-target engagement is not replicated by any single selective PRMT inhibitor (e.g., MS049: PRMT4/6-selective; TP-064: PRMT4-selective) nor by the parent compound eosin, which lacks SIRT inhibitory activity [1].

polypharmacology epigenetic multiple ligand SIRT1 SET7 p300/CBP CARM1

Soluble Epoxide Hydrolase (sEH) Inhibition: A Structurally Unexpected Off-Target with Nanomolar Affinity

Beyond its canonical epigenetic targets, compound 4j (listed as Compound 45 in US Patents 10377744, 11123311, and 11723929) potently inhibits recombinant human soluble epoxide hydrolase (sEH) with a Ki of 3.40 nM, as determined by FRET-based displacement assays [1][2]. This nanomolar sEH affinity is structurally unexpected for a bis-arylidene oxanone scaffold originally designed for epigenetic targets and is not reported for the closest structural analogs 4f or 4l in the available literature. The sEH Ki of 3.40 nM places 4j in a potency range comparable to dedicated sEH inhibitor chemotypes.

sEH soluble epoxide hydrolase off-target activity BindingDB

Best Research and Industrial Application Scenarios for 3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one


Chemical Biology of Epigenetic Polypharmacology in Leukemia Models

Compound 4j is the benchmark tool for investigating the functional consequences of simultaneous PRMT/HKMT/HAT/SIRT inhibition in acute myeloid leukemia (AML) models. Its ability to induce near-complete granulocytic differentiation (96.1% at 30 h) in U937 cells, a phenotype not achieved by single-target agents, makes it uniquely suited for studies dissecting the differentiation-versus-apoptosis decision in leukemia cells. Researchers should use 4j at 5–25 µM for 24–30 h, with careful dose titration to separate the differentiation-dominant (5 µM) and apoptosis-dominant (25 µM) response windows [1].

Structure-Activity Relationship (SAR) Reference Standard for Bis-Benzylidene Epigenetic Probe Development

As the most potent oxan-4-one-based epi-ML in the Mai et al. 2008 series, 4j serves as the critical reference compound for medicinal chemistry programs developing next-generation multi-target epigenetic probes. Its well-characterized IC50 values against RmtA (29 µM), PRMT1 (91.1% at 50 µM), and SIRT1/2 (>50% at 25 µM) provide the quantitative baseline against which new analogs must be benchmarked. Procurement of authenticated 4j (≥97% HPLC purity) ensures that observed SAR trends are attributable to structural modifications rather than impurity-driven artifacts .

Dual Epigenetic/sEH Pharmacological Profiling in Cardiovascular or Metabolic Disease Models

The unexpected nanomolar sEH inhibitory activity (Ki = 3.40 nM) of 4j creates a distinctive application niche: probing the intersection of epigenetic regulation and epoxide hydrolase biology in cardiovascular, metabolic, or inflammatory disease models. Researchers should include dedicated sEH inhibitor controls (e.g., t-AUCB) and sEH activity assays to deconvolve epigenetic from sEH-mediated effects when using 4j in whole-cell or in vivo settings [2].

Procurement Quality Control: Authentication of Multi-Target Inhibitory Fingerprint

Given the steep SAR within the bis(benzylidene)heterocycloalkanone series — where a single heteroatom change causes up to 1.55-fold potency loss — procurement specifications must include CAS number verification (1020399-52-3), HPLC purity ≥97%, and, for critical applications, independent confirmation of the multi-enzyme inhibition profile (minimum: RmtA IC50 and PRMT1 % inhibition at 50 µM) against the published reference data from Mai et al. 2008. Bulk procurement (50–250 mg scales) is available from MedChemExpress, TargetMol, and Santa Cruz Biotechnology, with Sigma-Aldrich/Calbiochem providing the most extensively documented technical datasheet .

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